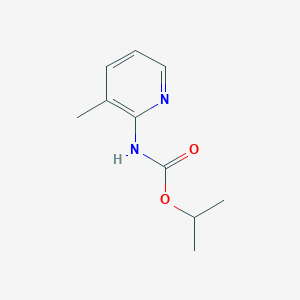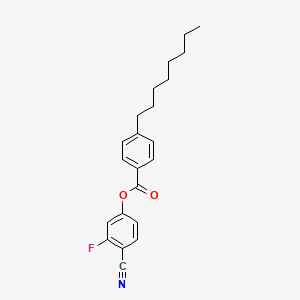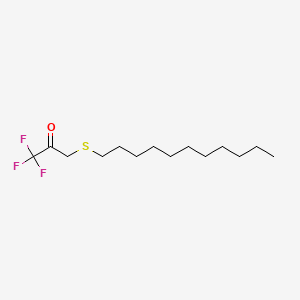
1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one is a chemical compound characterized by the presence of trifluoromethyl and sulfanyl groups attached to a propanone backbone This compound is notable for its unique structural features, which include a trifluoromethyl group, a sulfanyl group, and an undecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one typically involves the introduction of trifluoromethyl and sulfanyl groups into a propanone structure. One common method involves the reaction of a suitable precursor with trifluoromethylating agents and sulfanylating agents under controlled conditions. For example, the reaction of 1,1,1-trifluoroacetone with an appropriate sulfanylating agent in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis methods to ensure efficiency and scalability. Continuous reactors can be employed to introduce raw materials such as trifluoroacetic anhydride and sulfanylating agents, allowing for a streamlined and efficient synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one has a range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential neuroprotective properties and effects on cellular pathways.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. These interactions can lead to various biological effects, including neuroprotection and modulation of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with neuroprotective properties.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: A fluorinated alcohol used in organic synthesis.
Uniqueness
1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one is unique due to its combination of a long undecyl chain, a trifluoromethyl group, and a sulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
92682-27-4 |
|---|---|
Fórmula molecular |
C14H25F3OS |
Peso molecular |
298.41 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-undecylsulfanylpropan-2-one |
InChI |
InChI=1S/C14H25F3OS/c1-2-3-4-5-6-7-8-9-10-11-19-12-13(18)14(15,16)17/h2-12H2,1H3 |
Clave InChI |
KYDANCUFMCPVOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCSCC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




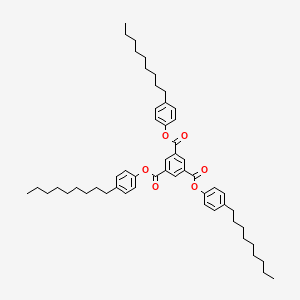

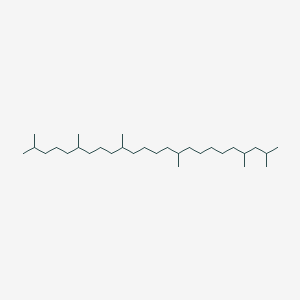
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)


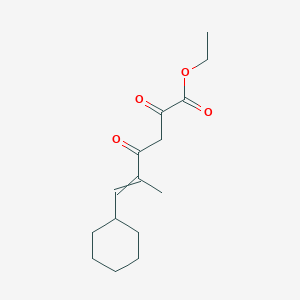
![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
stannane](/img/structure/B14351820.png)

